molecular formula C14H16N2O2S B8733641 N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide

N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide

Cat. No.: B8733641
M. Wt: 276.36 g/mol
InChI Key: PRODIAPRPOSQSM-UHFFFAOYSA-N
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Description

N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is C8H12N2O2S . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide may involve large-scale reactions using automated equipment. The process includes the mixing of reactants in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-aminoethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-aminoethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of biochemical interactions and as a probe in various assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its sulfonamide group provides distinct chemical properties, making it suitable for use in diverse applications ranging from organic synthesis to medicinal chemistry .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11,15H2

InChI Key

PRODIAPRPOSQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(2-aminoethyl)aniline hydrochloride salt (10.0 g, 78 mmol) was dissolved in dioxane (200 mL) followed by the addition of 5 M HCl (14.6 ml) and water (25 ml). The solution was cooled in an ice bath and was treated quickly with benzenesulfonyl chloride (10.3 ml, 81 mmol). Pyridine (10 ml) was added and the solution stirred at ambient temperature for 16 h. The solvent was removed under reduced pressure and the residue was dissolved in water (300 ml) and washed with 3 portions of diethylether. The aqueous solution was treated with 80 ml of 5 N sodium hydroxide and was washed again with 3 portions of diethylether. The aqueous phase was adjusted to a pH of approximately 9 by the addition of 40 ml of 5N HCl. The solids were collected and dried. NMR, MS, EA.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 600 mg (1.46 mmol) of Cbz amine from Example 5 in 18 mL of methanol was stirred over 20% palladium hydroxide on carbon under an atmosphere of hydrogen for 2.5 h. The reaction mixture was filtered through a Celite pad and concentrated to give 360 mg (89%) of a white solid: 1H NMR (400 MHz, CD3OD) δ7.73 (d, 2H, J=7.1 Hz), 7.52 (t, 1H, J=7.4 Hz), 7.44 (t, 2H, J=7.5 Hz), 7.04 (d, 2H, J=8.7 Hz), 6.99 (d, 2H, J=8.6 Hz), 2.82 (t, 2H, J=7.3 Hz), 2.66 (t, 2H, J=7.3 Hz).
Name
Cbz amine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
89%

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